Cas no 16712-69-9 (4-ethylbenzenesulfonylchloride)

4-Ethylbenzenesulfonyl chloride is an organosulfur compound commonly used as a versatile intermediate in organic synthesis. Its key advantages include its reactivity as a sulfonating agent, enabling the introduction of the sulfonyl functional group into target molecules. The ethyl substituent enhances its solubility in organic solvents, facilitating reactions under mild conditions. This compound is particularly valuable in the preparation of sulfonamides, sulfonate esters, and other derivatives with applications in pharmaceuticals, agrochemicals, and materials science. Its stability under controlled storage conditions and compatibility with a range of reagents make it a reliable choice for synthetic chemists. Proper handling is essential due to its moisture sensitivity and potential corrosivity.
4-ethylbenzenesulfonylchloride structure
16712-69-9 structure
Product Name:4-ethylbenzenesulfonylchloride
CAS No:16712-69-9
MF:C8H9ClO2S
MW:204.673860311508
MDL:MFCD00041480
CID:50511
PubChem ID:570959
Update Time:2025-06-15

4-ethylbenzenesulfonylchloride Chemical and Physical Properties

Names and Identifiers

    • 4-Ethylbenzene-1-sulfonyl chloride
    • 4-Ethylbenzenesulphonyl chloride
    • 4-Ethylbenzenesulfonyl chloride
    • p-Ethylbenzenesulfonyl Chloride
    • Benzenesulfonyl chloride, 4-ethyl-
    • 4-Ethyl-benzenesulfonyl chloride
    • 4-ethylbenzenesulfonylchloride
    • LACFLXDRFOQEFZ-UHFFFAOYSA-N
    • chloro(4-ethylphenyl)sulfone
    • PubChem5133
    • Ethylbenzenesulfonylchloride
    • 4-ethylphenylsulfonyl chloride
    • ZERENEX ZX009560
    • 4-ethylben-zenesulfonyl chloride
    • 4-ethyl benzenesulfonyl chloride
    • 4-ethylbenzene-1-sulfonylchloride
    • 16712-69-9
    • MFCD00041480
    • EN300-21617
    • AKOS000200511
    • Z104505328
    • 4-ETHYL BENZENE SULPHONYL CHLORIDE
    • CK2494
    • E0065
    • FT-0618403
    • SCHEMBL344067
    • F0808-2052
    • AS-45914
    • DTXSID10341198
    • J-515295
    • STK500494
    • ALBB-000976
    • BBL013799
    • MDL: MFCD00041480
    • Inchi: 1S/C8H9ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3
    • InChI Key: LACFLXDRFOQEFZ-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC(=CC=1)CC)(=O)=O
    • BRN: 2090130

Computed Properties

  • Exact Mass: 204.00100
  • Monoisotopic Mass: 204.001
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.8
  • Topological Polar Surface Area: 42.5

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.268
  • Melting Point: 8-12°C
  • Boiling Point: 134-136 ºC (7 mmHg)
  • Flash Point: 134-136°C/7mm
  • Refractive Index: 1.544
  • Solubility: Reacts with water. Soluble in ethanol, acetone and toluene.
  • Water Partition Coefficient: Reacts with water. Soluble in ethanol, acetone and toluene.
  • PSA: 42.52000
  • LogP: 3.25730
  • Solubility: Not determined
  • Sensitiveness: Moisture Sensitive

4-ethylbenzenesulfonylchloride Security Information

4-ethylbenzenesulfonylchloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
043716-25g
4-Ethylbenzenesulfonyl chloride
16712-69-9 97%
25g
£104.00 2022-02-28
Fluorochem
043716-100g
4-Ethylbenzenesulfonyl chloride
16712-69-9 97%
100g
£366.00 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156494-5g
4-ethylbenzenesulfonylchloride
16712-69-9 95%
5g
¥281.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156494-1g
4-ethylbenzenesulfonylchloride
16712-69-9 95%
1g
¥81.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156494-25g
4-ethylbenzenesulfonylchloride
16712-69-9 95%
25g
¥825.90 2023-09-03
Chemenu
CM113153-100g
4-ethylbenzenesulfonyl chloride
16712-69-9 95+%
100g
$394 2021-06-17
Fluorochem
043716-1g
4-Ethylbenzenesulfonyl chloride
16712-69-9 97%
1g
£18.00 2022-02-28
Fluorochem
043716-5g
4-Ethylbenzenesulfonyl chloride
16712-69-9 97%
5g
£34.00 2022-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E849489-5g
4-Ethylbenzenesulfonyl chloride
16712-69-9 95%,GC
5g
321.00 2021-05-17
TRC
B125100-250mg
4-Ethylbenzenesulfonyl Chloride
16712-69-9
250mg
$ 50.00 2022-06-07

4-ethylbenzenesulfonylchloride Production Method

4-ethylbenzenesulfonylchloride Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:16712-69-9)4-Ethylbenzene-1-sulfonyl chloride
Order Number:sfd5737
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:16712-69-9)
Order Number:SFD672
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Wednesday, 11 December 2024 17:01
Price ($):
Email:sales1@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:16712-69-9)4-Ethyl-benzenesulfonyl chloride
Order Number:LE7881
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:58
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 4-ethylbenzenesulfonylchloride

Recent Advances in the Application of 4-Ethylbenzenesulfonyl Chloride (CAS: 16712-69-9) in Chemical Biology and Pharmaceutical Research

4-Ethylbenzenesulfonyl chloride (CAS: 16712-69-9) is a key sulfonylating agent widely used in organic synthesis, medicinal chemistry, and chemical biology. Recent studies have highlighted its versatility as a building block for the development of novel bioactive compounds, including enzyme inhibitors, receptor modulators, and prodrugs. This research brief synthesizes the latest findings on the applications, mechanisms, and safety profiles of this compound, with a focus on its role in drug discovery pipelines.

A 2023 study in Journal of Medicinal Chemistry demonstrated the compound's efficacy in synthesizing sulfonamide-based SARS-CoV-2 main protease inhibitors. Researchers utilized 4-ethylbenzenesulfonyl chloride as a precursor to develop covalent inhibitors showing nanomolar potency, with X-ray crystallography confirming sulfonylation of the catalytic cysteine residue. The study also revealed improved metabolic stability compared to earlier chloromethyl ketone derivatives.

In cancer therapeutics, a Nature Communications paper (2024) reported novel HDAC6-selective inhibitors derived from 16712-69-9. The ethyl group's optimal steric properties enabled selective binding to HDAC6 over other isoforms, with lead compounds showing 50-fold selectivity and promising antitumor activity in xenograft models. Structural-activity relationship (SAR) analysis indicated the ethyl moiety's critical role in conferring isoform specificity.

Recent safety assessments published in Chemical Research in Toxicology (2024) have updated the compound's hazard profile. While maintaining its GHS Category 2 skin corrosion classification, new in vitro data suggest lower than previously estimated respiratory sensitization potential. Proper handling protocols including use of anhydrous conditions and appropriate PPE remain essential due to its moisture-sensitive nature and exothermic hydrolysis characteristics.

The compound has also emerged in chemical biology tool development, as evidenced by a 2024 ACS Chemical Biology study where it was used to create sulfonate-based activity-based protein profiling (ABPP) probes. These probes enabled selective labeling of serine hydrolases in complex proteomes, demonstrating the reagent's utility in target discovery and validation studies.

Looking forward, several pharmaceutical companies have included 4-ethylbenzenesulfonyl chloride derivatives in their preclinical pipelines, particularly for targeted protein degradation approaches. Its balanced lipophilicity (calculated logP 2.1) and synthetic versatility make it attractive for PROTAC linker construction, with two candidate molecules currently in lead optimization phases.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:16712-69-9)4-Ethylbenzene-1-sulfonyl chloride
sfd5737
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Jiangsu Xinsu New Materials Co., Ltd
(CAS:16712-69-9)
SFD672
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email